molecular formula C13H13N5O B11861316 5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11861316
M. Wt: 255.28 g/mol
InChI Key: VAADCADZWQAYPV-UHFFFAOYSA-N
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Description

5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with formamide to yield the desired pyrazolo[3,4-d]pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Uniqueness

5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the 3,5-dimethylphenyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

5-amino-1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C13H13N5O/c1-8-3-9(2)5-10(4-8)18-12-11(6-16-18)13(19)17(14)7-15-12/h3-7H,14H2,1-2H3

InChI Key

VAADCADZWQAYPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=O)N(C=N3)N)C

Origin of Product

United States

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